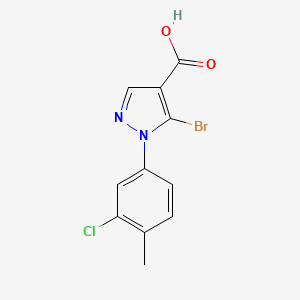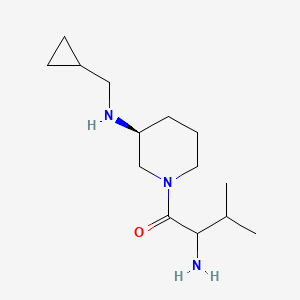![molecular formula C8H4BrClN2O2 B11793346 7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)
7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 7-Bromo-2-cloro-1H-benzo[d]imidazol-5-carboxílico es un compuesto heterocíclico que pertenece a la familia de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 7-Bromo-2-cloro-1H-benzo[d]imidazol-5-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción del ácido 2-cloro-5-nitrobenzoico con 1,2-diaminobenceno en presencia de un agente bromante como la N-bromosuccinimida (NBS). La reacción se lleva a cabo generalmente en un disolvente como la dimetilformamida (DMF) a temperaturas elevadas para facilitar los procesos de ciclización y bromación.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener ácido 7-Bromo-2-cloro-1H-benzo[d]imidazol-5-carboxílico de alta pureza.
Tipos de reacciones:
Reacciones de sustitución: Los átomos de bromo y cloro en el compuesto pueden sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Oxidación y reducción: El anillo de benzimidazol puede participar en reacciones de oxidación y reducción, alterando las propiedades electrónicas del compuesto.
Reacciones de acoplamiento: El grupo ácido carboxílico puede participar en reacciones de acoplamiento para formar amidas, ésteres y otros derivados funcionalizados.
Reactivos y condiciones comunes:
Sustitución nucleófila: Se pueden utilizar reactivos como la azida de sodio, el tiocianato de potasio y las aminas en condiciones suaves a moderadas.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Productos principales formados:
- Derivados de benzimidazol sustituidos
- Derivados de ácido carboxílico funcionalizados
- Varias amidas y ésteres
Aplicaciones Científicas De Investigación
El ácido 7-Bromo-2-cloro-1H-benzo[d]imidazol-5-carboxílico tiene varias aplicaciones en investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos con potenciales actividades antimicrobianas, antivirales y anticancerígenas.
Estudios biológicos: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Ciencia de los materiales: Se utiliza en el desarrollo de semiconductores orgánicos y otros materiales funcionales.
Síntesis química: El compuesto es un intermedio versátil en la síntesis de moléculas más complejas para diversos fines de investigación.
Mecanismo De Acción
El mecanismo de acción del ácido 7-Bromo-2-cloro-1H-benzo[d]imidazol-5-carboxílico depende en gran medida de su interacción con los objetivos biológicos. El compuesto puede unirse a enzimas o receptores específicos, inhibiendo su actividad y provocando diversos efectos biológicos. La presencia de átomos de bromo y cloro aumenta su afinidad de unión y especificidad. Las vías moleculares exactas implicadas pueden variar dependiendo de la aplicación específica y el objetivo.
Compuestos similares:
- Ácido 7-Bromo-2-metil-1H-benzo[d]imidazol-5-carboxílico
- Ácido 7-Bromo-2-etil-1H-benzo[d]imidazol-5-carboxílico
- 2-Bromo-1H-benzo[d]imidazol
Comparación:
Diferencias estructurales: La presencia de diferentes sustituyentes (por ejemplo, metil, etil) en el anillo de benzimidazol puede alterar significativamente la reactividad y la actividad biológica del compuesto.
Reactividad: Los átomos de bromo y cloro en el ácido 7-Bromo-2-cloro-1H-benzo[d]imidazol-5-carboxílico lo hacen más reactivo en comparación con sus análogos.
Comparación Con Compuestos Similares
- 2-Bromo-1H-benzimidazole
- 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid
- 7-Methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Comparison: 7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
Propiedades
Fórmula molecular |
C8H4BrClN2O2 |
|---|---|
Peso molecular |
275.48 g/mol |
Nombre IUPAC |
7-bromo-2-chloro-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-3(7(13)14)2-5-6(4)12-8(10)11-5/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
DPMYPIMVIUAMAC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


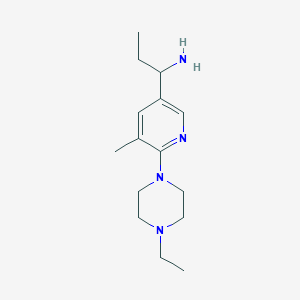

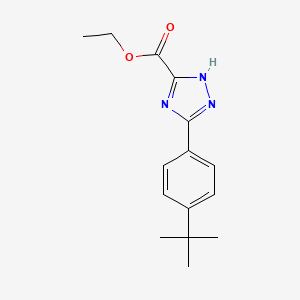
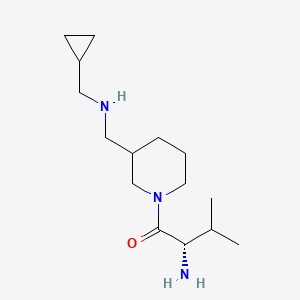
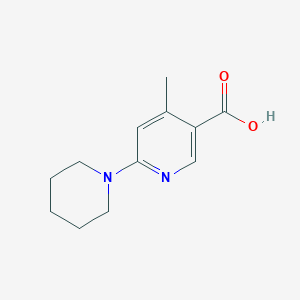

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)


